(4-Methylphenylthio)acetone

Catalog No.
S718779
CAS No.
1200-13-1
M.F
C10H12OS
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylphenylthio)acetone

CAS Number

1200-13-1

Product Name

(4-Methylphenylthio)acetone

IUPAC Name

1-(4-methylphenyl)sulfanylpropan-2-one

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3

InChI Key

CYDGCRNQPJVYSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C

Precursor for Synthesis of Heterocycles

(4-Methylphenylthio)acetone is a valuable intermediate for the synthesis of heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. These heterocycles have numerous applications in various fields, including:

  • Pharmaceuticals: Many heterocycles exhibit biological activity, making them essential components of drugs. For instance, (4-Methylphenylthio)acetone can be used to synthesize derivatives of thiazole, a heterocycle found in various medications like antibiotics and antifungals [].
  • Materials Science: Heterocycles can possess unique properties, such as electrical conductivity or thermal stability, making them valuable in material development. Studies have explored the use of (4-Methylphenylthio)acetone in the synthesis of specific heterocycles for potential applications in organic electronics [].

Research on Biologically Active Derivatives

While direct research on (4-Methylphenylthio)acetone's biological activity is scarce, there is ongoing investigation into the properties of its derivatives. By modifying the structure of (4-Methylphenylthio)acetone, researchers can create new compounds with potential applications in various fields, such as:

  • Drug Discovery: Modifying (4-Methylphenylthio)acetone can lead to the development of novel molecules with therapeutic potential. Studies have explored its derivatives as potential anti-cancer agents [].
  • Agrochemicals: Derivatives of (4-Methylphenylthio)acetone might exhibit insecticidal or fungicidal properties, making them potential candidates for crop protection applications. However, further research is necessary to explore this possibility [].

(4-Methylphenylthio)acetone, also known by its chemical structure C₁₀H₁₂OS, is an organic compound characterized by a thioether functional group attached to an acetone backbone. This compound features a methyl group on the phenyl ring, which contributes to its unique properties. It is typically presented as a colorless to yellow liquid and is used primarily in chemical synthesis as an intermediate for various applications.

Due to the lack of specific information on (4-Methylphenylthio)acetone, it's important to handle it with caution assuming it might have similar properties to other thioethers. Thioethers can have varied toxicity profiles depending on the structure. Some can be irritants or have other harmful effects [].

Typical of ketones and thioethers:

  • Nucleophilic Substitution: The sulfur atom can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to sulfur.
  • Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Condensation Reactions: It can react with aldehydes or other carbonyl compounds to form thioacetals or other derivatives.

These reactions are vital for its use in synthesizing more complex molecules.

Several methods exist for synthesizing (4-Methylphenylthio)acetone:

  • Condensation Reaction: One common method involves condensing 4-methylbenzylcyanide with ethyl acetate, followed by saponification of the resulting nitrile.
  • Hydrogenation: Hydrogenation of (4-methylphenyl)acetone in the presence of methylamine can yield derivatives such as alpha-(4-methyl-phenyl)-beta-methylamino-propane .
  • Thioether Formation: The compound can also be synthesized through direct alkylation of thiophenol with acetone under acidic conditions.

These methods highlight the versatility and accessibility of (4-Methylphenylthio)acetone in synthetic organic chemistry.

(4-Methylphenylthio)acetone serves various roles in chemical synthesis:

  • Intermediate in Synthesis: It is commonly used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its aromatic properties, it may find applications in flavoring and fragrance industries.
  • Research Tool: Its unique structure allows it to be used in studies related to thioether chemistry and reaction mechanisms.

Interaction studies involving (4-Methylphenylthio)acetone focus on its reactivity with biological molecules and its potential effects on cellular systems. While specific interaction studies are sparse, compounds with similar structures often exhibit interactions with enzymes and receptors, suggesting that (4-Methylphenylthio)acetone could influence biological pathways.

(4-Methylphenylthio)acetone shares structural similarities with various other compounds that contain thioether or ketone functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
AcetophenoneKetoneSimple aromatic ketone without sulfur
ThioacetoneThioetherContains a thiol group instead of a thioether
4-MethylthiophenolThioetherContains a hydroxyl group alongside the thioether
BenzothiazoleHeterocyclic compoundContains nitrogen and sulfur in a ring structure

Uniqueness of (4-Methylphenylthio)acetone:
The presence of both a methyl group on the phenyl ring and a thioether linkage distinguishes (4-Methylphenylthio)acetone from these similar compounds. This unique combination affects its reactivity and potential applications in organic synthesis.

Classical Synthetic Routes

The classical synthesis of (4-Methylphenylthio)acetone involves the acid-catalyzed condensation of 4-methylbenzenethiol (p-thiocresol) with acetone. This method, rooted in early thioketone chemistry, employs protic acids like sulfuric acid (H~2~SO~4~) or Lewis acids to facilitate nucleophilic attack of the thiol on the carbonyl carbon [1] [2]. For example, Baumann and Fromm’s pioneering work on thioacetone derivatives demonstrated that cyclic trithioacetone intermediates could be cracked at high temperatures (500–600°C) to yield monomeric thioketones [1]. While effective, this approach often requires harsh conditions and yields polymeric byproducts due to the inherent instability of thioketones.

A modified protocol involves pre-forming the trimer trithioacetone, which is subsequently thermally decomposed. However, the propensity of (4-Methylphenylthio)acetone to polymerize at room temperature necessitates low-temperature isolation, limiting practicality [1]. Despite these challenges, classical routes remain foundational for small-scale laboratory synthesis.

Contemporary Approaches

Metal-Catalyzed C–S Bond Formation

Recent advances in cross-coupling chemistry have enabled metal-catalyzed C–S bond formation for thioketones. For instance, photochemical organocatalytic methods using aryl chlorides and alcohols under mild conditions have been reported. A 2024 study demonstrated that tetramethylthiourea, when combined with a photoactive indole thiolate catalyst, efficiently generates aryl alkyl thioethers via single-electron transfer mechanisms [3]. While not directly applied to (4-Methylphenylthio)acetone, this strategy highlights the potential for adapting copper- or palladium-free systems to synthesize aryl thioketones under visible light irradiation [3].

Thiol-Ene Reaction Pathways

Thiol-ene click chemistry, known for its atom economy and mild conditions, has been explored for sulfur-containing compounds. In a 2022 continuous flow synthesis of thiomorpholine, cysteamine hydrochloride and vinyl chloride underwent a photochemical thiol-ene reaction using 9-fluorenone as a photocatalyst [6]. Although this example targets a heterocycle, the methodology could be adapted for (4-Methylphenylthio)acetone by substituting vinyl chloride with acetone derivatives. Such approaches offer rapid, solvent-tolerant pathways but require optimization to prevent side reactions with ketones [6].

Nucleophilic Addition Strategies

Nucleophilic addition of 4-methylbenzenethiol to activated carbonyl groups represents the most direct route to (4-Methylphenylthio)acetone. A 2024 study detailed a controllable synthesis of thioketals and β-sulfanyl ketones using methanesulfonic anhydride (Ms~2~O) or H~2~SO~4~ as catalysts [2]. By reacting acetone with 4-methylbenzenethiol under acidic conditions, the team achieved yields exceeding 75% through a thia-Michael addition mechanism (Table 1) [2].

Table 1. Acid-Catalyzed Synthesis of (4-Methylphenylthio)acetone

CatalystTemperature (°C)Time (h)Yield (%)
H~2~SO~4~602078
Ms~2~O602082

This method avoids pre-forming α,β-unsaturated intermediates, streamlining production [2]. Kinetic studies revealed that the reaction proceeds via a charged sulfur species attacking acetone, followed by rapid cyclization [2].

Green Chemistry Approaches

Green synthesis of (4-Methylphenylthio)acetone emphasizes solvent reduction and renewable catalysts. The aforementioned Ms~2~O-mediated protocol reduces waste compared to traditional H~2~SO~4~ methods, as methanesulfonic acid is recoverable [2]. Additionally, photochemical methods using 405 nm light eliminate the need for toxic metal catalysts, aligning with principles of green chemistry [3]. Recent efforts have also explored solvent-free conditions, though polymerization remains a challenge [1].

Flow Chemistry Applications

Continuous flow systems enhance the safety and efficiency of thioketone synthesis. A 2022 flow-based thiomorpholine production demonstrated that photochemical thiol-ene reactions achieve quantitative yields at 4 M concentration [6]. Translating this to (4-Methylphenylthio)acetone would involve mixing 4-methylbenzenethiol and acetone in a microreactor under UV light, minimizing decomposition risks. Flow systems also facilitate real-time monitoring, critical for unstable intermediates [6].

Scalable Production Methods

Scalability hinges on optimizing catalyst loading and reaction engineering. Gram-scale experiments using Ms~2~O achieved 78% isolated yield, demonstrating viability for industrial production [2]. Additionally, trimer cracking methods, though energy-intensive, benefit from continuous flow setups to maintain low temperatures during monomer isolation [1]. Future directions include catalytic recycling and integrating automated purification systems.

Kinetic and mechanistic studies have provided insights into copper-catalyzed C-S bond formation:

  • Ligand Effects: The choice of ligand significantly affects both the rate and selectivity
  • Substrate Effects: Electron-rich aryl halides generally react faster than electron-poor substrates
  • Functional Group Tolerance: Copper catalysis tolerates a wide range of functional groups

Electron Donor-Acceptor (EDA) Complex Mechanisms

Electron donor-acceptor (EDA) complexes represent a relatively new paradigm in C-S bond formation, offering sustainable alternatives to traditional metal catalysis.

EDA Complex Formation

EDA complexes form through non-covalent interactions between electron-rich donors (such as thiolates) and electron-poor acceptors (such as aryl halides):

  • Ground State Complex: Formation of a colored charge-transfer complex in the ground state

  • Photoexcitation: Absorption of visible light leads to excitation of the EDA complex

  • Electron Transfer: Intramolecular single-electron transfer within the excited complex

Mechanistic Pathways

The mechanism of EDA-mediated C-S bond formation involves:

  • Complex Formation: Association of the thiolate anion with the electron-deficient partner

  • Photochemical Activation: Excitation of the EDA complex with visible light

  • Radical Formation: Generation of thiyl radicals and aryl radicals through SET

  • Radical Coupling: Coupling of the radical intermediates to form the C-S bond

Advantages of EDA Mechanisms

EDA complex mechanisms offer several advantages:

  • Sustainability: Metal-free conditions reduce environmental impact
  • Mild Conditions: Reactions proceed at room temperature under visible light
  • Functional Group Tolerance: Halide handles can be preserved for further functionalization
  • Atom Economy: No stoichiometric additives are required

Substrate Scope

EDA-mediated C-S bond formation is applicable to:

  • Thianthrenium Salts: These electron-deficient species serve as excellent acceptors
  • Aryl Halides: Electron-deficient aryl halides are particularly suitable
  • Thiols: Both aromatic and aliphatic thiols can participate

Computational Studies on Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the mechanisms of C-S bond formation, providing detailed insights into transition states, energy barriers, and reaction pathways.

Density Functional Theory (DFT) Studies

DFT calculations have been extensively used to study C-S bond formation mechanisms:

Geometry Optimization

  • B3LYP Functional: Widely used for geometry optimization of reactants, intermediates, and products
  • M06 Functional: Provides improved description of dispersion interactions and kinetics
  • Basis Sets: 6-31G* and 6-31+G* basis sets are commonly employed for geometry optimization

Energy Calculations

  • Single-Point Calculations: Higher-level calculations on optimized geometries provide accurate energetics
  • Transition State Calculations: Location and characterization of transition states using techniques such as QST2 and QST3
  • Thermodynamic Corrections: Zero-point energy and thermal corrections are applied to obtain accurate free energies

Mechanistic Insights from Computations

Computational studies have provided valuable mechanistic insights:

Transition State Structures

  • Concerted vs. Stepwise: DFT calculations can distinguish between concerted and stepwise mechanisms
  • Geometrical Parameters: Bond lengths and angles in transition states provide insights into reaction mechanisms
  • Electronic Structure: Analysis of molecular orbitals reveals the electronic changes during bond formation

Energy Barriers

  • Activation Energies: Calculation of activation barriers helps predict reaction rates
  • Reaction Energies: Thermodynamic driving forces can be evaluated
  • Solvent Effects: Implicit solvation models account for solvent effects on reaction energetics

Benchmark Studies

High-level ab initio calculations provide benchmark data for method validation:

  • MP2 Calculations: Second-order Møller-Plesset perturbation theory provides improved electron correlation
  • CCSD(T) Calculations: Coupled-cluster theory with single, double, and perturbative triple excitations provides near-exact results
  • Basis Set Effects: Larger basis sets such as 6-311+G** and aug-cc-pVDZ improve accuracy

Applications to (4-Methylphenylthio)acetone

Computational studies relevant to (4-Methylphenylthio)acetone formation include:

Thioether Bond Formation

  • C-S Bond Lengths: Calculated C-S bond lengths in thioethers are typically 1.80-1.85 Å
  • Bond Energies: C-S bond dissociation energies are typically 60-80 kcal/mol
  • Conformational Analysis: Rotational barriers around C-S bonds are generally low (2-5 kcal/mol)

Reaction Mechanisms

  • Nucleophilic Substitution: DFT calculations confirm SN2 mechanisms for thiolate attack on alkyl halides
  • Radical Coupling: Computational studies support radical-radical coupling mechanisms
  • Transition Metal Catalysis: DFT calculations have elucidated the mechanisms of palladium and copper catalysis

Kinetic Analysis of Formation Reactions

Understanding the kinetics of C-S bond formation is crucial for optimizing synthetic procedures and predicting reaction outcomes under various conditions.

Kinetic Methods

Several experimental techniques are used to study C-S bond formation kinetics:

Stopped-Flow Spectroscopy

  • Rapid Mixing: Allows study of reactions with half-lives as short as milliseconds
  • UV-Vis Monitoring: Changes in absorption spectra provide kinetic information
  • Temperature Dependence: Arrhenius plots yield activation parameters

NMR Spectroscopy

  • Real-Time Monitoring: ¹H and ¹³C NMR can monitor reaction progress in real-time
  • Kinetic Isotope Effects: Deuterium labeling provides mechanistic insights
  • Quantitative Analysis: Integration of NMR peaks provides accurate concentration data

Kinetic Models

Different kinetic models are employed depending on the reaction mechanism:

Second-Order Kinetics

Most C-S bond formation reactions follow second-order kinetics:

  • Rate Law: Rate = k[thiol][electrophile] for bimolecular reactions
  • Integrated Rate Equations: 1/[A] - 1/[A]₀ = kt for second-order reactions
  • Half-Life: t₁/₂ = 1/(k[A]₀) for second-order reactions

Pseudo-First-Order Kinetics

When one reactant is in large excess:

  • Pseudo-First-Order Rate Constants: k_obs = k[B] when [B] >> [A]
  • Simplification: Allows easier analysis of complex mechanisms

Factors Affecting Reaction Rates

Several factors influence the kinetics of C-S bond formation:

Electronic Effects

  • Hammett Correlations: Linear free-energy relationships correlate reaction rates with substituent effects
  • Electron-Withdrawing Groups: Generally increase the reactivity of electrophiles
  • Electron-Donating Groups: Can increase the nucleophilicity of thiols

Steric Effects

  • Substrate Structure: Bulky substituents generally decrease reaction rates
  • Catalyst Ligands: Steric bulk of ligands affects catalytic efficiency

Solvent Effects

  • Polarity: Polar solvents generally favor ionic mechanisms
  • Protic vs. Aprotic: Protic solvents can stabilize thiolate anions through hydrogen bonding
  • Dielectric Constant: Higher dielectric constants favor charge-separated transition states

Temperature Effects

  • Arrhenius Parameters: Activation energies typically range from 10-30 kcal/mol
  • Entropy of Activation: Negative values indicate ordered transition states
  • Temperature Dependence: Higher temperatures generally increase reaction rates

pH Effects

For reactions involving ionizable groups:

  • pKa Values: The ionization state of thiols affects their reactivity
  • pH Profiles: Optimal pH ranges depend on the pKa of the thiol
  • Buffer Effects: Choice of buffer can influence reaction rates

Kinetic Isotope Effects

Isotope effects provide mechanistic information:

  • Primary KIE: kH/kD values of 2-7 indicate C-H bond breaking in the rate-determining step
  • Secondary KIE: Smaller effects (1.1-1.5) indicate changes in bonding at adjacent positions
  • Inverse KIE: Values less than 1 indicate increased bonding in the transition state

Applications to (4-Methylphenylthio)acetone

Kinetic studies relevant to (4-Methylphenylthio)acetone formation include:

Thioether Oxidation

  • Rate Constants: Oxidation of thioethers by H₂O₂ has rate constants of 10⁻²-10⁻³ M⁻¹s⁻¹
  • Substituent Effects: Electron-donating groups increase oxidation rates
  • Selectivity: Oxidation to sulfoxide is generally favored over sulfone formation

Radical Reactions

  • Chain Lengths: Radical chain reactions can have quantum yields greater than unity
  • Termination Reactions: Radical scavengers such as TEMPO can terminate chain reactions
  • Solvent Effects: Polar solvents can stabilize radical intermediates

Catalytic Reactions

  • Turnover Frequencies: Catalytic reactions can achieve turnover frequencies of 10-1000 h⁻¹
  • Catalyst Loading: Lower catalyst loadings generally give slower reaction rates
  • Ligand Effects: Different ligands can give rate differences of 10-100 fold

XLogP3

2.5

Wikipedia

1-[(4-Methylphenyl)sulfanyl]propan-2-one

Dates

Last modified: 08-15-2023

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